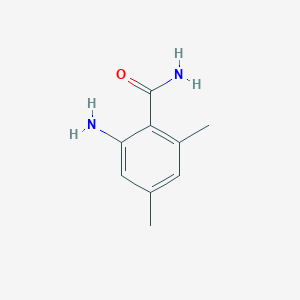

2-Amino-4,6-dimethylbenzamide

Description

2-Amino-4,6-dimethylbenzamide is a benzamide derivative featuring an amino group at the 2-position and methyl substituents at the 4- and 6-positions of the benzene ring. This structural arrangement confers unique physicochemical properties, such as altered solubility, crystallinity, and hydrogen-bonding capacity, which are critical in pharmaceutical and materials science applications.

Properties

Molecular Formula |

C9H12N2O |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

2-amino-4,6-dimethylbenzamide |

InChI |

InChI=1S/C9H12N2O/c1-5-3-6(2)8(9(11)12)7(10)4-5/h3-4H,10H2,1-2H3,(H2,11,12) |

InChI Key |

XRTJKPVWBWKFQG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)N)C(=O)N)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Substituents on the aromatic ring significantly influence molecular behavior. For example:

- Methyl vs. 2-Amino-4,6-dimethoxybenzamide (CAS 63920-73-0): Methoxy groups are moderately electron-withdrawing due to resonance effects, increasing polarity and solubility in protic solvents compared to methyl analogs.

- Chloro vs. Hydroxy Groups in Pyrimidines: In 2-amino-4,6-dichloropyrimidines, chloro substituents enhance electrophilicity and bioactivity (e.g., NO-inhibitory IC50 = 2–36 μM), whereas hydroxy groups in 2-amino-4,6-dihydroxypyrimidines render them inactive .

Co-Crystal Formation Tendencies

- 2-Amino-4,6-dimethylpyrimidine (analogous to benzamide derivatives) forms co-crystals with diclofenac due to intermediate nitrogen charge (–287 kJ/mol), enabling hydrogen bonding without proton transfer. This contrasts with 2-aminopyridine, which forms salts under similar conditions .

- Substituent Charge Impact: Weakly charged aromatic nitrogens (e.g., in 2-amino-3,5-dibromopyridine) can still form co-crystals, highlighting the complexity of predicting solid-state interactions .

Data Tables

Table 1: Comparison of Substituent Effects on Key Properties

| Compound | Substituents | Molecular Weight (g/mol) | Bioactivity (IC50) | Co-Crystal Tendency |

|---|---|---|---|---|

| 2-Amino-4,6-dimethylbenzamide* | Methyl (4,6) | ~180 (estimated) | Not reported | Likely intermediate |

| 2-Amino-4,6-dimethoxybenzamide | Methoxy (4,6) | 196.20 | None reported | Not studied |

| 5-Fluoro-2-amino-4,6-dichloropyrimidine | Cl (4,6), F (5) | ~198 | 2 μM | Not applicable |

| 2-Amino-4,6-dimethylpyrimidine | Methyl (4,6) | ~138 | Not reported | Co-crystal former |

*Hypothetical data inferred from structural analogs.

Table 2: Co-Crystal vs. Salt Formation Criteria

| Compound | Nitrogen Charge (kJ/mol) | Interaction Type | IR Carboxylate Peak (cm⁻¹) |

|---|---|---|---|

| 2-Aminopyridine | –287 | Salt | <1675 |

| 2-Amino-4,6-dimethylpyrimidine | –287 | Co-crystal | 1682–1695 |

| 2-Amino-3,5-dibromopyridine | Weak charge | Co-crystal | Not reported |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.